Bilobalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotective Properties

Bilobalide has been investigated for its potential neuroprotective effects. Studies suggest it may:

- Improve Blood Flow: Bilobalide might enhance blood flow to the brain by acting as a vasodilator, increasing blood vessel diameter []. This could be beneficial in conditions like dementia where insufficient blood flow is a contributing factor.

- Reduce Oxidative Stress: Bilobalide exhibits antioxidant properties, potentially protecting brain cells from damage caused by free radicals.

Important Note

While these studies show promise, further research is needed to confirm Bilobalide's effectiveness in treating neurological disorders.

Cognitive Function

Bilobalide's potential impact on cognitive function is another area of scientific exploration. Studies have investigated its role in:

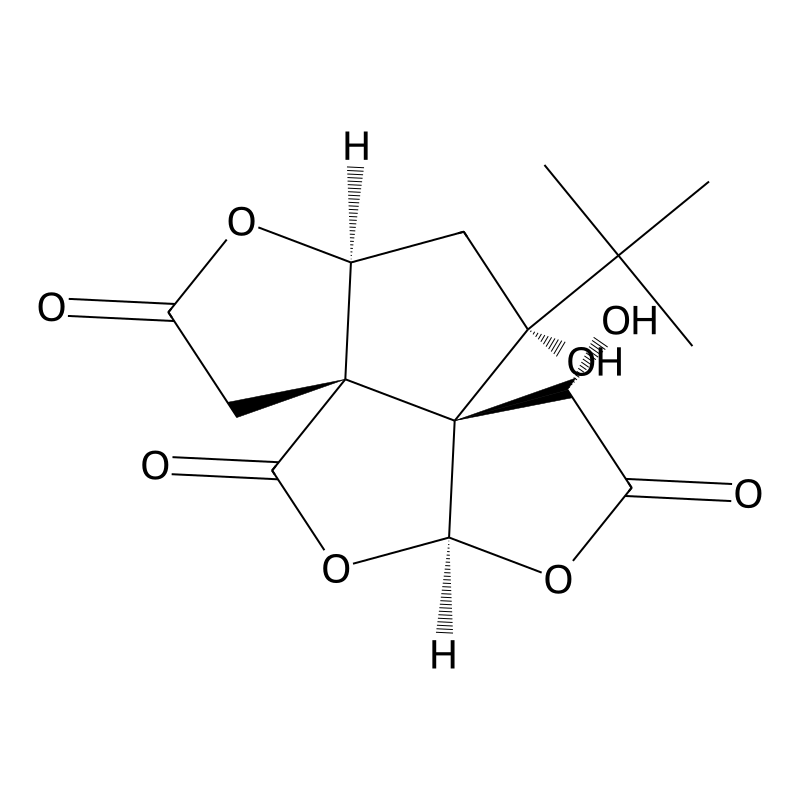

Bilobalide is a biologically active terpenic trilactone primarily found in the leaves of the Ginkgo biloba tree. It has a molecular formula of and a molar mass of approximately 326.301 g/mol . This compound is notable for its complex structure, which includes a sesquiterpenoid skeleton characterized by three lactone rings. Bilobalide is recognized for its neuroprotective properties and its role in various pharmacological activities associated with Ginkgo biloba extracts, which have been used in traditional medicine for centuries .

The chemical reactivity of bilobalide is influenced by its unique structure, which includes multiple functional groups. Key reactions involving bilobalide include:

- Oxidation: Bilobalide can undergo oxidation reactions that modify its hydroxyl and lactone groups, impacting its biological activity. Research has shown that regioselective oxidation can be achieved under specific conditions, leading to derivatives such as des-hydroxybilobalide .

- Rearrangements: Bilobalide can participate in base-induced rearrangements, such as the iso-bilobalide transformation, which alters its stereochemistry and may affect its biological interactions .

- Formation of Derivatives: Synthetic approaches have been developed to create bilobalide analogs through methods such as asymmetric synthesis and lactone-to-lactam conversions, broadening the potential applications of this compound .

Bilobalide exhibits a range of biological activities, making it a compound of significant interest in pharmacology:

- Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative stress and apoptosis, contributing to cognitive function improvement .

- GABA Receptor Modulation: Bilobalide acts as a negative allosteric modulator at GABA A receptors, particularly influencing subunits involved in cognitive processes. This modulation may enhance inhibitory neurotransmission without directly activating the receptor .

- Anti-inflammatory Properties: Bilobalide has demonstrated anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions .

The synthesis of bilobalide is challenging due to its complex multi-ring structure. Recent advancements have focused on more efficient synthetic routes:

- Concise Asymmetric Synthesis: A notable method involves starting with larger oxygen-containing fragments and assembling them into the desired structure, significantly reducing the number of steps compared to traditional methods .

- Radical Reactions: Some synthetic strategies utilize radical chemistry to construct the core structure efficiently, allowing for early installation of critical functional groups .

- Late-stage Modifications: Techniques such as late-stage oxidation and rearrangement have been employed to achieve regioselective modifications that enhance yield and purity .

Bilobalide has diverse applications across several fields:

- Pharmaceuticals: Due to its neuroprotective and cognitive-enhancing properties, bilobalide is being explored for potential use in treating neurodegenerative diseases like Alzheimer's and other cognitive disorders .

- Agrochemicals: Its efficacy as an insecticide, combined with a favorable safety profile for humans, positions bilobalide as a candidate for developing environmentally friendly pest control agents .

- Nutraceuticals: Bilobalide is included in dietary supplements aimed at improving memory and cognitive function due to its presence in Ginkgo biloba extracts.

Research into the interaction of bilobalide with various biological systems has revealed important insights:

- Drug Interactions: Bilobalide induces liver enzymes such as CYP3A1 and CYP1A2, which may influence the metabolism of other drugs taken concurrently with Ginkgo biloba extracts. This interaction necessitates careful consideration when prescribing medications alongside herbal supplements containing bilobalide .

- Receptor Interactions: Studies have shown that bilobalide selectively interacts with specific GABA A receptor subtypes, indicating potential therapeutic targets for enhancing cognitive function while minimizing side effects associated with broader GABAergic activity .

Bilobalide's unique structure and properties distinguish it from other compounds derived from Ginkgo biloba and related plants. Here are some similar compounds:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Ginkgolides | Diterpenoids | Anticoagulant effects; neuroprotective |

| Flavonoids | Polyphenolic | Antioxidant properties; anti-inflammatory |

| Terpene | Monoterpenoid | Antimicrobial activity; general health benefits |

Uniqueness of Bilobalide

Bilobalide stands out due to its specific action as a negative allosteric modulator at GABA A receptors, along with its complex trilactone structure that provides distinct pharmacological effects not observed in other Ginkgo compounds. Its dual role as both an insecticide and a potential neuroprotective agent further highlights its versatility compared to similar compounds.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Isoxazole

Dates

2: Ng CC, Duke RK, Hinton T, Johnston GA. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides. Eur J Pharmacol. 2016 Apr 15;777:136-46. doi: 10.1016/j.ejphar.2016.03.007. Epub 2016 Mar 4. PubMed PMID: 26953225.

3: Lu L, Wang S, Fu L, Liu D, Zhu Y, Xu A. Bilobalide protection of normal human melanocytes from hydrogen peroxide-induced oxidative damage via promotion of antioxidase expression and inhibition of endoplasmic reticulum stress. Clin Exp Dermatol. 2016 Jan;41(1):64-73. doi: 10.1111/ced.12664. Epub 2015 Jul 14. PubMed PMID: 26178968.

4: Li J, Li D, Hu J, Bi Y, Xiao W, Wang Z. Simultaneous determination of ginkgolides A, B, C and bilobalide by LC-MS/MS and its application to a pharmacokinetic study in rats. Biomed Chromatogr. 2015 Dec;29(12):1907-12. doi: 10.1002/bmc.3515. Epub 2015 Jul 23. PubMed PMID: 26010697.

5: Jiang M, Li J, Peng Q, Liu Y, Liu W, Luo C, Peng J, Li J, Yung KK, Mo Z. Neuroprotective effects of bilobalide on cerebral ischemia and reperfusion injury are associated with inhibition of pro-inflammatory mediator production and down-regulation of JNK1/2 and p38 MAPK activation. J Neuroinflammation. 2014 Sep 26;11:167. doi: 10.1186/s12974-014-0167-6. PubMed PMID: 25256700; PubMed Central PMCID: PMC4189683.

6: Huang P, Zhang L, Chai C, Qian XC, Li W, Li JS, Di LQ, Cai BC. Effects of food and gender on the pharmacokinetics of ginkgolides A, B, C and bilobalide in rats after oral dosing with ginkgo terpene lactones extract. J Pharm Biomed Anal. 2014 Nov;100:138-44. doi: 10.1016/j.jpba.2014.07.030. Epub 2014 Aug 2. PubMed PMID: 25165009.

7: Priyanka A, Nisha VM, Anusree SS, Raghu KG. Bilobalide attenuates hypoxia induced oxidative stress, inflammation, and mitochondrial dysfunctions in 3T3-L1 adipocytes via its antioxidant potential. Free Radic Res. 2014 Oct;48(10):1206-17. doi: 10.3109/10715762.2014.945442. PubMed PMID: 25039303.

8: Liu M, Guo J, Wang J, Zhang L, Pang T, Liao H. Bilobalide induces neuronal differentiation of P19 embryonic carcinoma cells via activating Wnt/β-catenin pathway. Cell Mol Neurobiol. 2014 Aug;34(6):913-23. doi: 10.1007/s10571-014-0072-7. Epub 2014 May 18. PubMed PMID: 24838256.

9: Wang J, Ouyang J, Liu Y, Jia X, You S, He X, Di X. Development of a sensitive LC-MS/MS method for the determination of bilobalide in rat plasma with special consideration of ex vivo bilobalide stability: application to a preclinical pharmacokinetic study. J Pharm Biomed Anal. 2014 Jul;95:238-44. doi: 10.1016/j.jpba.2014.03.003. Epub 2014 Mar 12. PubMed PMID: 24704454.

10: Zheng YQ, Liu JX, Xu L, Yao MJ, Song WT. [Study on effect of weinaokang and bilobalide on autophagy and neurogenesis induced by focal cerebral ischemia reperfusion]. Zhongguo Zhong Yao Za Zhi. 2013 Jul;38(13):2182-6. Chinese. PubMed PMID: 24079250.

11: Schwarzkopf TM, Hagl S, Eckert GP, Klein J. Neuroprotection by bilobalide in ischemia: improvement of mitochondrial function. Pharmazie. 2013 Jul;68(7):584-9. PubMed PMID: 23923641.

12: Schwarzkopf TM, Koch KA, Klein J. Neurodegeneration after transient brain ischemia in aged mice: beneficial effects of bilobalide. Brain Res. 2013 Sep 5;1529:178-87. doi: 10.1016/j.brainres.2013.07.003. Epub 2013 Jul 11. PubMed PMID: 23850645.

13: Goldie M, Dolan S. Bilobalide, a unique constituent of Ginkgo biloba, inhibits inflammatory pain in rats. Behav Pharmacol. 2013 Aug;24(4):298-306. doi: 10.1097/FBP.0b013e32836360ab. PubMed PMID: 23838965.

14: Li WZ, Wu WY, Huang H, Wu YY, Yin YY. Protective effect of bilobalide on learning and memory impairment in rats with vascular dementia. Mol Med Rep. 2013 Sep;8(3):935-41. doi: 10.3892/mmr.2013.1573. Epub 2013 Jul 8. PubMed PMID: 23835946.

15: Yin Y, Ren Y, Wu W, Wang Y, Cao M, Zhu Z, Wang M, Li W. Protective effects of bilobalide on Aβ(25-35) induced learning and memory impairments in male rats. Pharmacol Biochem Behav. 2013 May;106:77-84. doi: 10.1016/j.pbb.2013.03.005. Epub 2013 Mar 26. PubMed PMID: 23537729.

16: Ma L, Wang S, Tai F, Yuan G, Wu R, Liu X, Wei B, Yang X. Effects of bilobalide on anxiety, spatial learning, memory and levels of hippocampal glucocorticoid receptors in male Kunming mice. Phytomedicine. 2012 Dec 15;20(1):89-96. doi: 10.1016/j.phymed.2012.09.015. Epub 2012 Oct 17. PubMed PMID: 23083816.

17: Huang M, Qian Y, Guan T, Huang L, Tang X, Li Y. Different neuroprotective responses of Ginkgolide B and bilobalide, the two Ginkgo components, in ischemic rats with hyperglycemia. Eur J Pharmacol. 2012 Feb 29;677(1-3):71-6. doi: 10.1016/j.ejphar.2011.12.011. Epub 2011 Dec 16. PubMed PMID: 22197649.

18: Lang D, Kiewert C, Mdzinarishvili A, Schwarzkopf TM, Sumbria R, Hartmann J, Klein J. Neuroprotective effects of bilobalide are accompanied by a reduction of ischemia-induced glutamate release in vivo. Brain Res. 2011 Nov 24;1425:155-63. doi: 10.1016/j.brainres.2011.10.005. Epub 2011 Oct 6. PubMed PMID: 22032877; PubMed Central PMCID: PMC3217178.

19: Lau AJ, Yang G, Rajaraman G, Baucom CC, Chang TK. Species-dependent and receptor-selective action of bilobalide on the function of constitutive androstane receptor and pregnane X receptor. Drug Metab Dispos. 2012 Jan;40(1):178-86. doi: 10.1124/dmd.111.042879. Epub 2011 Oct 21. PubMed PMID: 22019630.

20: Shi C, Zheng DD, Wu FM, Liu J, Xu J. The phosphatidyl inositol 3 kinase-glycogen synthase kinase 3β pathway mediates bilobalide-induced reduction in amyloid β-peptide. Neurochem Res. 2012 Feb;37(2):298-306. doi: 10.1007/s11064-011-0612-1. Epub 2011 Sep 28. PubMed PMID: 21952928.